2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a methylsulfanyl group at the 2-position. The benzamide is linked via an ethyl sulfonyl group to a 1,2,3,4-tetrahydroisoquinoline moiety. Its structure combines hydrophobic (tetrahydroisoquinoline, methylsulfanyl) and polar (sulfonamide) regions, which may influence solubility and target binding .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-25-18-9-5-4-8-17(18)19(22)20-11-13-26(23,24)21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVJVMOZTXLNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreCommon reagents used in these reactions include methyl iodide for alkylation and sulfonyl chlorides for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of these methods is crucial for producing the compound in large quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the sulfonyl group.
Substitution: The benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds were found to induce apoptosis and exhibit IC50 values in the micromolar range, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound's structural components suggest potential applications as enzyme inhibitors:
- Sulfonamide derivatives have been studied for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively. For example, certain derivatives showed promising inhibition rates that could lead to therapeutic advancements in managing these conditions .
Neuroprotective Effects
Tetrahydroisoquinoline analogs have been explored for their neuroprotective effects:
- Research has highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives against neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antidiabetic Activity : A study demonstrated that benzenesulfonamide derivatives exhibited significant hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide . This suggests that structural modifications in sulfonamides can yield potent antidiabetic agents.
- Antitumor Evaluation : In another study focusing on novel sulfonamides with triazine rings, compounds showed selective cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells . This highlights the importance of structural diversity in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their properties:
Substituent Effects on Pharmacological Activity
- Target Compound vs. Compound 29 (MGAT2 Inhibitor): Compound 29 () includes a 4-fluorophenyl and bulky 4-tert-butylphenyl group, which enhance lipophilicity and likely improve oral bioavailability.
- Target Compound vs. 3-Bromo Analog ():
Replacing methylsulfanyl with bromo introduces steric bulk and electronegativity. Bromo’s electron-withdrawing nature could alter electronic distribution in the benzamide ring, affecting interactions with target proteins. However, bromine’s size might hinder access to binding pockets compared to the smaller methylsulfanyl group . - Target Compound vs. Benzothiazole Derivative (): The benzothiazole substituent in adds a rigid heterocycle capable of π-π stacking or hydrogen bonding.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Drug-Likeness:
The target compound (MW ~403.5) adheres more closely to Lipinski’s rules (MW < 500) compared to the benzothiazole analog (MW 525.64), suggesting better oral absorption . - Solubility and Bioavailability: The sulfonamide linker in all analogs enhances water solubility. However, Compound 29’s fluorophenyl and tert-butyl groups may increase membrane permeability, compensating for its higher molecular weight .
Biological Activity
The compound 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 336.41 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antitumor agent and its interaction with various biological targets. The following sections detail specific activities and findings.
Antitumor Activity
Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For instance, a related compound was evaluated for in vitro antitumor activity with IC50 values indicating higher potency compared to established chemotherapeutics like Doxorubicin. The results showed IC50 values ranging from 2.5 to 12.5 µg/mL for several derivatives, suggesting strong antitumor potential .
| Compound ID | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 2.5 | Doxorubicin | 37.5 |
| Compound B | 3 | Doxorubicin | 37.5 |
| Compound C | 12.5 | Doxorubicin | 37.5 |
The mechanism by which this compound exerts its biological activity may involve the inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, compounds related to tetrahydroisoquinoline have been shown to inhibit monoacylglycerol acyltransferase (MGAT2), which plays a role in fat absorption and metabolic regulation . This suggests a dual mechanism where the compound may not only affect cancer cell viability but also metabolic pathways.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on novel tetrahydroquinoline derivatives indicated that compounds with similar structural features to our target exhibited significant cytotoxicity against various cancer cell lines . The findings support further investigation into the specific effects of the methylsulfanyl substitution on biological activity.
- Animal Models : In vivo studies have shown that tetrahydroisoquinoline derivatives can significantly reduce tumor size in murine models, indicating their potential as effective anticancer agents . These studies provide a foundation for future clinical trials.
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed critical insights into how modifications can enhance potency and selectivity against cancer targets . This information is crucial for optimizing the design of new derivatives.
Q & A
What are the critical steps for optimizing the synthesis of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide to improve yield and purity?
Answer:
Optimizing sulfonamide derivatives requires addressing chlorosulfonylation efficiency and regioselectivity. Key steps include:
- Selective Sulfonylation : Use controlled reaction conditions (e.g., low temperatures) to minimize side products during sulfonamide bond formation, as seen in tetrahydroisoquinoline sulfonamide synthesis .
- Debromination Protocols : Catalytic hydrogenation or metal-assisted debromination can enhance yields, as demonstrated in MGAT2 inhibitor synthesis (total yield increased from 6.8% to 45%) .
- Purification Strategies : Employ gradient elution in HPLC or recrystallization with polar aprotic solvents (e.g., acetonitrile) to isolate high-purity fractions .
How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
Answer:
Discrepancies often arise from structural analogs or assay variability. Methodological approaches include:
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents on the benzamide or tetrahydroisoquinoline moieties to isolate critical functional groups, as shown in MGAT2 inhibitor studies .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., MGAT2 inhibition) and cell-based assays to confirm target engagement .
- Meta-Analysis of Published Data : Cross-reference physicochemical properties (e.g., logP, solubility) with activity trends to identify outliers .
What experimental designs are suitable for assessing the environmental fate of this compound?
Answer:
Adopt a tiered approach aligned with environmental chemistry frameworks:
- Abiotic Stability Studies : Evaluate hydrolysis/photolysis rates under varying pH and UV conditions, following protocols for sulfonamide degradation .
- Biotic Transformation Assays : Use soil microcosms or activated sludge systems to track metabolic byproducts via LC-MS/MS .
- Compartmental Distribution Modeling : Apply fugacity models (e.g., EQC) to predict partitioning into water, soil, or biota based on octanol-water coefficients (logKow) .
How should researchers design preclinical studies to evaluate this compound’s pharmacological properties?
Answer:
Leverage randomized block designs with split-plot configurations for robustness:
- In Vivo Efficacy : Use dose-ranging studies in animal models (e.g., rodents) with staggered treatment groups to control for metabolic variability .
- Pharmacokinetic Profiling : Collect serial plasma/tissue samples to calculate AUC, Cmax, and half-life, ensuring n ≥ 4 replicates per timepoint .
- Toxicological Screening : Integrate histopathology and serum biomarkers (e.g., ALT, creatinine) to assess organ-specific toxicity .
What theoretical frameworks are applicable for studying this compound’s enzyme inhibition mechanism?
Answer:
Integrate computational and empirical models:
- Molecular Dynamics (MD) Simulations : Map binding interactions between the sulfonamide group and enzyme active sites (e.g., MGAT2) using docking software (e.g., AutoDock Vina) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes induced by methylsulfanyl or tetrahydroisoquinoline modifications .
- Kinetic Analysis : Apply Michaelis-Menten or allosteric modulation models to differentiate competitive/non-competitive inhibition .
How can researchers validate the metabolic stability of this compound in hepatic systems?
Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance (CLint) via LC-MS .
- CYP450 Inhibition Screening : Test isoform-specific activity (e.g., CYP3A4, 2D6) using fluorogenic substrates to identify metabolic liabilities .
- Reaction Phenotyping : Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) to delineate primary metabolic pathways .
What advanced analytical techniques are recommended for characterizing degradation products?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify unknown degradants using accurate mass (<5 ppm error) and isotopic patterns .
- NMR Spectroscopy : Assign structural motifs (e.g., methylsulfanyl vs. sulfonamide) via ¹H/¹³C correlation experiments (HSQC, HMBC) .
- X-ray Crystallography : Resolve crystal structures of degradation byproducts to confirm stereochemical changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
